molecular formula C11H10BrNO2 B2821325 Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate CAS No. 680569-18-0

Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate

Cat. No.: B2821325
CAS No.: 680569-18-0
M. Wt: 268.11
InChI Key: RCDWEKOOOHATJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate (CAS: 680569-18-0) is a brominated indole derivative with a methyl ester group at position 2 and a methyl substituent on the indole nitrogen (N1). Its molecular formula is C₁₁H₁₀BrNO₂, and it has a molecular weight of 268.12 g/mol .

Properties

IUPAC Name

methyl 6-bromo-1-methylindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-13-9-6-8(12)4-3-7(9)5-10(13)11(14)15-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDWEKOOOHATJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate typically involves the bromination of an indole derivative followed by esterification. One common method involves the reaction of 6-bromoindole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at the 6-position facilitates transition metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkenyl groups.

Suzuki-Miyaura Coupling

This reaction replaces the bromine with boronic acid derivatives under palladium catalysis. For example:
Reaction:
Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate + Arylboronic acid → Methyl 6-aryl-1-methyl-1H-indole-2-carboxylate

Conditions:

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂

  • Base: Na₂CO₃ or K₃PO₄

  • Solvent: Dioxane/water (4:1)

  • Temperature: 80–100°C

  • Time: 12–24 hours

Yield: ~60–85% (estimated from analogous reactions in indole systems) .

Sonogashira Coupling

The bromine can undergo coupling with terminal alkynes to form alkynylated derivatives:
Conditions:

  • Catalyst: PdCl₂(PPh₃)₂/CuI

  • Solvent: THF or DMF

  • Base: Et₃N

  • Temperature: 60–80°C

Applications: Used to synthesize conjugated systems for optoelectronic materials.

Ester Functional Group Transformations

The methyl ester at the 2-position undergoes hydrolysis, transesterification, and amidation.

Hydrolysis to Carboxylic Acid

Reaction:
Methyl ester → Carboxylic acid
Conditions:

  • Reagent: NaOH or LiOH in THF/H₂O (1:1)

  • Temperature: Reflux (~70°C)

  • Time: 4–6 hours
    Yield: >90% (based on similar indole ester hydrolysis) .

Transesterification

Reaction:
Conversion to ethyl or tert-butyl esters using alcohol and acid/base catalysis.
Conditions:

  • Reagent: Ethanol + H₂SO₄ (catalytic)

  • Temperature: Reflux

  • Time: 12 hours

Electrophilic Substitution on the Indole Ring

The indole core participates in electrophilic substitutions, though the bromine and ester groups influence regioselectivity.

Nitration

Reaction:
Nitration at the 4- or 5-position (meta to bromine).
Conditions:

  • Reagent: HNO₃/AcOH

  • Temperature: 0–5°C
    Outcome: Forms nitro derivatives for further reduction to amines .

Halogenation

Additional bromination or iodination is possible at the 4-position under directed metallation .

Alkylation and Arylation at Nitrogen

While the 1-position is already methylated, the indole nitrogen can undergo further alkylation under strong bases (e.g., LDA) to form quaternary salts, though this is less common .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate is predominantly utilized as an intermediate in the synthesis of pharmaceuticals. It plays a significant role in developing novel drugs targeting neurological disorders. For instance, studies have shown that derivatives of indole compounds exhibit neuroprotective properties, making them potential candidates for treating conditions such as Alzheimer's disease and Parkinson's disease .

Case Study: Indole Derivatives for Neurological Disorders
Research has demonstrated that specific indole derivatives can modulate neurotransmitter systems, offering therapeutic benefits in neurological conditions. The synthesis of these derivatives often begins with this compound, highlighting its importance in pharmaceutical research .

Biological Research

Mechanisms of Action Studies
This compound is extensively used in biological research to investigate the mechanisms of action of indole derivatives. These studies are crucial for discovering new therapeutic agents that can target various biological pathways effectively .

Case Study: Anticancer Activity
A study on phenstatin-based indole-linked chalcones reported that compounds synthesized from this compound exhibited significant anticancer activity by disrupting cellular integrity and affecting glucose metabolism—hallmarks of cancer progression .

Material Science

Advanced Materials Development
this compound is explored for its potential in creating advanced materials, including polymers and coatings. Its unique chemical properties allow for modifications that enhance material performance in various applications .

Agricultural Chemistry

Agrochemical Formulation
The compound is also utilized in formulating agrochemicals, contributing to the development of effective pesticides and herbicides that are safer for the environment. Its application in agricultural chemistry aims to improve crop protection while minimizing ecological impact .

Analytical Chemistry

Standardization in Analytical Methods
Researchers employ this compound as a standard in analytical methods. This application aids in the detection and quantification of similar compounds within complex mixtures, facilitating accurate analysis in various chemical assessments .

Summary Table of Applications

Field Application Examples/Case Studies
PharmaceuticalKey intermediate in drug synthesisDevelopment of drugs targeting neurological disorders using indole derivatives .
Biological ResearchInvestigating mechanisms of actionAnticancer activity studies demonstrating effects on cellular integrity and glucose metabolism .
Material ScienceCreating advanced materialsExploration of polymer and coating applications due to unique chemical properties .
Agricultural ChemistryFormulation of agrochemicalsDevelopment of safer pesticides and herbicides aimed at environmental protection .
Analytical ChemistryStandardization in analytical methodsUse as a standard for detection and quantification in complex mixtures .

Mechanism of Action

The mechanism of action of Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The indole ring structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its binding affinity and activity .

Comparison with Similar Compounds

Positional Isomers: Bromine Substituent Variation

  • Methyl 4-bromo-1H-indole-2-carboxylate (CAS: 167479-13-2): Molecular Formula: C₁₀H₈BrNO₂ Molecular Weight: 254.09 g/mol Key Differences: Bromine at position 4 instead of 6; lacks the N1-methyl group. The absence of the N1-methyl group reduces lipophilicity and may affect metabolic stability .

Functional Group Variations

  • 6-Bromo-1-methyl-1H-indole-2-carboxylic acid (CAS: 885121-33-5): Molecular Formula: C₁₀H₈BrNO₂ Molecular Weight: 268.08 g/mol Key Differences: Carboxylic acid group at position 2 instead of a methyl ester. Implications: The carboxylic acid form is more polar and acidic (pKa ~4-5), making it less suitable for lipid bilayer penetration in biological systems. It is often used as a precursor for ester synthesis via reactions with SOCl₂ and methanol .

Ester Chain Length and Substituents

  • Ethyl 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate (Compound ID: Y512-7368): Molecular Formula: C₁₉H₁₉BrNO₃ Molecular Weight: 389.27 g/mol Key Differences: Ethyl ester (vs. methyl), additional substituents (5-methoxy, 2-methyl, 1-phenyl), and carboxylate at position 3. The 5-methoxy and 1-phenyl groups enhance aromatic stacking interactions, which could be advantageous in materials science or receptor-binding applications .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight Key Substituents Applications
Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate 680569-18-0 C₁₁H₁₀BrNO₂ 268.12 6-Br, 1-Me, 2-COOMe Pharmaceutical intermediates
Methyl 4-bromo-1H-indole-2-carboxylate 167479-13-2 C₁₀H₈BrNO₂ 254.09 4-Br, 2-COOMe Research chemical
6-Bromo-1-methyl-1H-indole-2-carboxylic acid 885121-33-5 C₁₀H₈BrNO₂ 268.08 6-Br, 1-Me, 2-COOH Synthesis intermediate
Ethyl 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate Y512-7368 C₁₉H₁₉BrNO₃ 389.27 6-Br, 5-OMe, 2-Me, 1-Ph, 3-COOEt Specialty chemical synthesis

Key Research Findings

Reactivity in Cross-Coupling Reactions: this compound serves as a substrate in Suzuki-Miyaura couplings, where the N1-methyl group stabilizes the indole ring during palladium-catalyzed reactions . In contrast, non-methylated analogs (e.g., Methyl 6-bromo-1H-indole-2-carboxylate) may require nitrogen protection to prevent side reactions .

Lipophilicity and Bioavailability :
The N1-methyl group in this compound increases its logP value (~2.5) compared to the carboxylic acid analog (logP ~1.8), enhancing membrane permeability in biological assays .

Stability and Storage : Methyl esters (e.g., this compound) generally exhibit better hydrolytic stability than ethyl esters under acidic conditions but require refrigeration to prevent decomposition .

Biological Activity

Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate (CAS No. 680569-18-0) is a compound of significant interest in pharmaceutical and biological research due to its diverse applications and potential therapeutic effects. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

This compound has the molecular formula C11_{11}H10_{10}BrN O2_2 and a molecular weight of 268.11 g/mol. It is characterized by an indole core structure, which is known for its biological activity across various domains.

The biological activity of this compound can be attributed to several mechanisms:

  • HIV Integrase Inhibition : Recent studies have shown that derivatives of indole-2-carboxylic acid, including methyl 6-bromo derivatives, exhibit inhibitory effects on HIV-1 integrase. For instance, structural optimizations of related compounds have resulted in IC50_{50} values as low as 0.13 μM for integrase inhibition, suggesting that methyl 6-bromo derivatives could serve as potential antiviral agents targeting HIV .
  • Neuroprotective Effects : The compound is also explored for its potential in developing drugs for neurological disorders. Its analogs have been implicated in protecting neuronal cells from oxidative stress and apoptosis, indicating a possible role in treating neurodegenerative diseases .
  • Anti-inflammatory Activity : Indole derivatives, including this compound, have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators in various in vitro models .

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound and its derivatives:

StudyFindings
Integrase Inhibition Study Methyl 6-bromo derivatives showed significant inhibition of HIV integrase with IC50_{50} values ranging from 0.13 to 6.85 μM, outperforming parent compounds .
Neuroprotective Effects In vitro studies indicated that derivatives could protect against oxidative stress-induced neuronal cell death .
Anti-inflammatory Effects Compounds exhibited reduced levels of nitric oxide and malondialdehyde (MDA) in models of inflammation, highlighting their potential for inflammatory disease treatment .

Applications

This compound has broad applications across various fields:

  • Pharmaceutical Development : As a key intermediate in synthesizing novel drugs targeting neurological disorders and viral infections.
  • Material Science : Explored for creating advanced materials due to its unique chemical properties.
  • Agricultural Chemistry : Used in developing safer agrochemicals, including pesticides and herbicides .

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves sequential functionalization of the indole core. A common approach starts with esterification of 6-bromo-1-methylindole-2-carboxylic acid using methanol under acidic catalysis (e.g., H₂SO₄). Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .
  • Temperature control : Maintaining 60–80°C minimizes side reactions like demethylation or bromine displacement .
  • Catalyst optimization : Use of DMAP (4-dimethylaminopyridine) can accelerate esterification .
    Yield improvements (≥75%) are achievable via recrystallization from ethanol or methanol .

Advanced: How can crystallographic refinement (e.g., SHELX) resolve ambiguities in the molecular conformation of this compound?

Answer:
SHELXL is critical for refining crystal structures by:

  • Hydrogen placement : Using difference Fourier maps to locate H atoms, particularly in methyl groups .
  • Thermal parameter adjustment : Anisotropic refinement of Br and O atoms improves accuracy in high-resolution datasets .
  • Validation metrics : Monitoring RintR_{\text{int}} (<0.05) and Δ/σmax\Delta/\sigma_{\text{max}} (<0.001) ensures model reliability .
    ORTEP-3 can visualize torsion angles to confirm steric effects from the 1-methyl group .

Advanced: How should researchers address contradictory biological activity data in indole derivatives like this compound?

Answer:
Discrepancies often arise from assay conditions or impurities. Mitigation strategies include:

  • Purity validation : HPLC with UV detection (λ = 254 nm) to confirm ≥98% purity .
  • Structural analogs : Compare activity with derivatives (e.g., 6-chloro or 6-methoxy variants) to isolate substituent effects .
  • Dose-response curves : Use EC₅₀ values to differentiate true activity from assay noise .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR :
    • 1H NMR^1\text{H NMR}: Methyl groups at N1 (δ ~3.8 ppm) and C2-ester (δ ~3.9 ppm).
    • 13C NMR^{13}\text{C NMR}: C=O ester signal at δ ~165 ppm .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+[M+H]^+ at m/z 255.08 (C₁₁H₁₀BrNO₂⁺) .
  • IR : Strong C=O stretch at ~1720 cm⁻¹ .

Advanced: How does bromine at C6 influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:
The C6-bromine is pivotal for Pd-catalyzed couplings:

  • Electronic effects : Bromine’s electronegativity activates the indole ring for oxidative addition .
  • Steric hindrance : The 1-methyl group may reduce coupling efficiency at C2/C3 positions.
  • Optimization : Use Pd(PPh₃)₄ in THF/water (3:1) at 80°C for Suzuki reactions with aryl boronic acids .

Basic: What are common impurities in this compound synthesis, and how are they removed?

Answer:

  • Byproducts :
    • Demethylated ester (5–10% without acid scavengers) .
    • Debrominated indole (traces under prolonged heating) .
  • Purification :
    • Column chromatography (silica gel, hexane/ethyl acetate 4:1).
    • Recrystallization in ethanol yields ≥95% purity .

Advanced: How can QSAR models predict substituent effects on bioactivity in this indole derivative?

Answer:
Quantitative Structure-Activity Relationship (QSAR) analysis involves:

  • Descriptor selection : LogP, molar refractivity, and Hammett σ constants for Br/CH₃ groups .
  • Training sets : Use analogs (e.g., 6-Cl, 6-F, 6-OCH₃) to correlate substituents with IC₅₀ in enzyme assays .
  • Software : Schrödinger Maestro or MOE for 3D-QSAR with CoMFA/CoMSIA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.